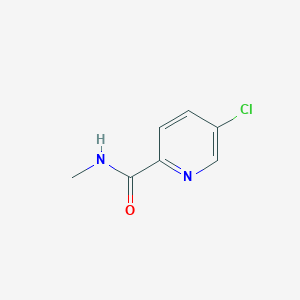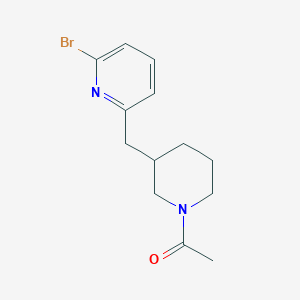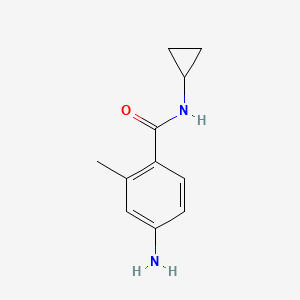
5-chloro-N-methylpyridine-2-carboxamide
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 5-chloro-N-methylpyridine-2-carboxamide is 1S/C7H7ClN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
5-chloro-N-methylpyridine-2-carboxamide is a solid substance with an off-white to light yellow color . It has a molecular weight of 170.6 .Aplicaciones Científicas De Investigación
Synthesis and Optimization
Synthesis Techniques : A study by Song (2007) explored the synthesis of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, focusing on optimal reaction conditions and achieving high yield and purity (Yang-Heon Song, 2007).
Radioligand Imaging : Gao, Wang, and Zheng (2016) synthesized MK-1064, a compound structurally similar to 5-chloro-N-methylpyridine-2-carboxamide, for PET radioligand imaging of orexin-2 receptor, highlighting its application in neuroimaging (Mingzhang Gao, Min Wang, & Q. Zheng, 2016).
Preparation Methods : Zhao Bao (2003) reviewed various preparation methods for 2-chloro-5-methylpyridine, offering insights into different synthetic approaches relevant to similar compounds (Zhao Bao, 2003).
Biological and Chemical Applications
Bioactive Molecule Development : Gangadasu et al. (2002) discussed the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines, emphasizing their potential applications as bioactive molecules in various fields including agriculture and medicine (B. Gangadasu, B. China Raju, & V. Jayathirtha Rao, 2002).
Antitumor Activity : Lombardo et al. (2004) investigated substituted thiazole-5-carboxamides, similar in structure to 5-chloro-N-methylpyridine-2-carboxamide, revealing their potent antitumor activity in preclinical assays (L. Lombardo et al., 2004).
Antimycobacterial Activity : A study by Zítko et al. (2013) on similar compounds, 5-chloro-N-phenylpyrazine-2-carboxamides, showed significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (J. Zítko et al., 2013).
Safety and Hazards
5-chloro-N-methylpyridine-2-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .
Propiedades
IUPAC Name |
5-chloro-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMYEEJSNNQECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methylpyridine-2-carboxamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)





![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)



![N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1399469.png)

![{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1399475.png)
![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)